1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine
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Overview
Description
1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine typically involves multi-step reactions starting from commercially available precursors One common route involves the alkylation of 1H-pyrazole derivatives with 2-fluoroethyl halides under basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalytic systems can be employed to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-fluoroethyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine
- 1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanol
- 1-(2-fluoroethyl)-N-[(1-isopropyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
Uniqueness
1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoroethyl group enhances its reactivity and potential interactions with biological targets .
Properties
Molecular Formula |
C13H20FN5 |
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Molecular Weight |
265.33 g/mol |
IUPAC Name |
2-(2-fluoroethyl)-4-methyl-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C13H20FN5/c1-3-7-18-12(4-6-16-18)10-15-13-11(2)9-17-19(13)8-5-14/h4,6,9,15H,3,5,7-8,10H2,1-2H3 |
InChI Key |
IMWVDOSQRSEYDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNC2=C(C=NN2CCF)C |
Origin of Product |
United States |
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